
(4E)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-4H-imidazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones This compound is characterized by the presence of a bromophenyl group, a furan ring, and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of an imidazolone precursor. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolone core can be reduced to form dihydroimidazolones.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and bromophenyl derivatives.
Reduction: Dihydroimidazolones and bromophenyl derivatives.
Substitution: Substituted imidazolones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
While specific medical applications of this compound are not well-documented, similar compounds have been explored for their potential therapeutic effects. Research may focus on its ability to interact with biological targets and pathways.
Industry
In the industrial sector, (E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is not well-understood. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-Chlorophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
- (E)-2-(4-Methylphenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
- (E)-2-(4-Nitrophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
(E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the furan ring and imidazolone core also contributes to its distinct chemical properties.
Properties
Molecular Formula |
C14H9BrN2O2 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
(4E)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-1H-imidazol-5-one |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)13-16-12(14(18)17-13)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8+ |
InChI Key |
TXHRCMKCCUUPHC-XYOKQWHBSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
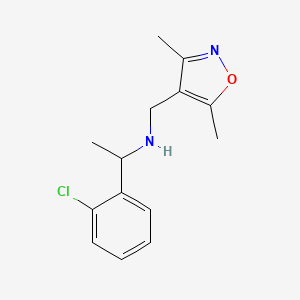
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
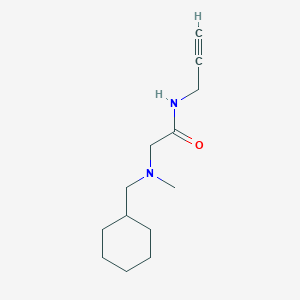
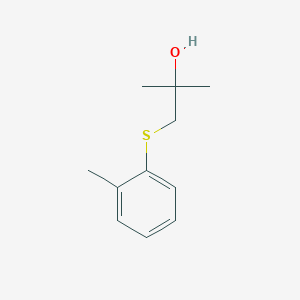
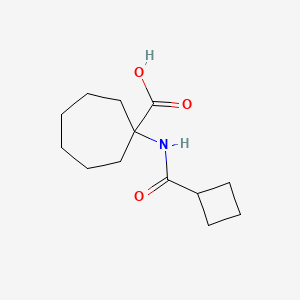
![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)

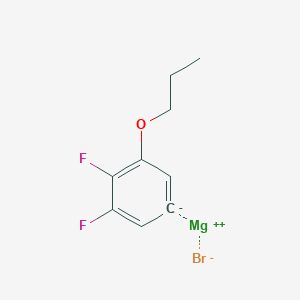
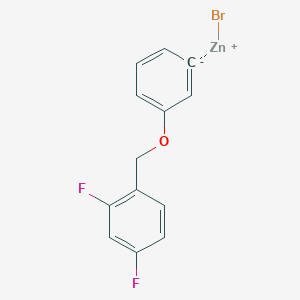
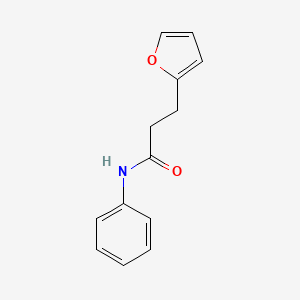
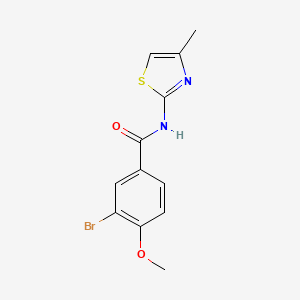
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

